
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a 1,3-dithiane ring and a triphenylphosphonium group, making it a versatile reagent in organic synthesis. This compound is often used in various chemical reactions due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dithian-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 1,3-dithiane in the presence of a chlorinating agent. One common method includes the use of phosphorus trichloride (PCl3) as the chlorinating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as NaBH4 and LiAlH4 are used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding phosphine derivatives .
Aplicaciones Científicas De Investigación
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes and in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (1,3-Dithian-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound effective in Wittig reactions. The 1,3-dithiane ring can undergo ring-opening reactions, providing reactive intermediates for further transformations .
Comparación Con Compuestos Similares
Similar Compounds
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Similar structure but with a dioxolane ring instead of a dithiane ring.
(1,3-Dioxolan-2-yl)propyl(triphenyl)phosphonium bromide: Contains a dioxolane ring and a propyl linker.
1,3-Dithian-2-yl tetrafluoroborate: Similar dithiane ring but with a different counterion.
Uniqueness
(1,3-Dithian-2-yl)(triphenyl)phosphanium chloride is unique due to its combination of a dithiane ring and a triphenylphosphonium group, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
63822-67-3 |
|---|---|
Fórmula molecular |
C22H22ClPS2 |
Peso molecular |
417.0 g/mol |
Nombre IUPAC |
1,3-dithian-2-yl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H22PS2.ClH/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20,21-15-8-3-9-16-21)22-24-17-10-18-25-22;/h1-9,11-16,22H,10,17-18H2;1H/q+1;/p-1 |
Clave InChI |
NHTHBXQPIWLVQY-UHFFFAOYSA-M |
SMILES canónico |
C1CSC(SC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


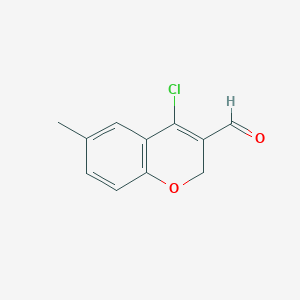
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
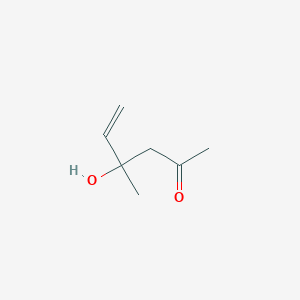
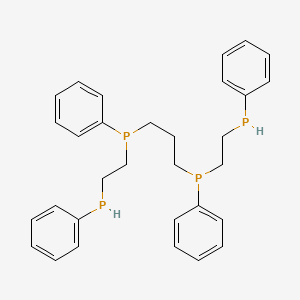
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
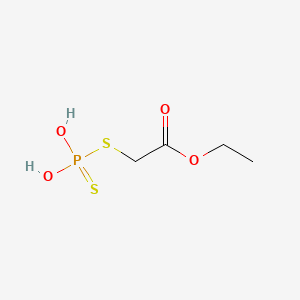
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
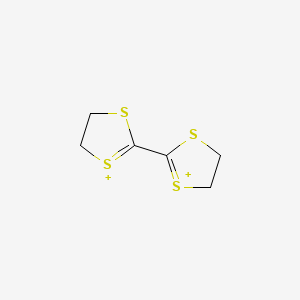
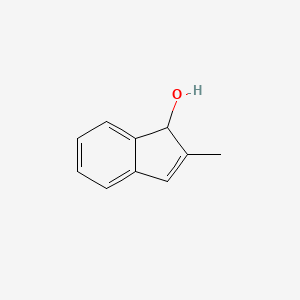
![2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-](/img/structure/B14488732.png)
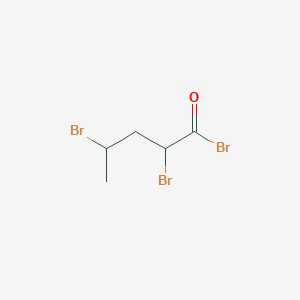
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
